molecular formula C28H31N3O3S B3555952 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B3555952
M. Wt: 489.6 g/mol
InChI Key: KEPHIBFNQCBGJC-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features both piperazine and pyrrolidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates, followed by selective intramolecular cyclization, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone can undergo various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine moiety and are known for their wide range of biological activities.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are also significant in medicinal chemistry.

Uniqueness

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is unique due to its combination of both piperazine and pyrrolidine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c32-28(25-13-15-26(16-14-25)35(33,34)31-17-7-8-18-31)30-21-19-29(20-22-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-16,27H,7-8,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPHIBFNQCBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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